N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)16-7-15(22)19-8-13(9-19)20-10-14(17-18-20)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYABZUPNCANILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of azetidine derivatives with triazole moieties. The synthesis typically involves:
- Formation of Triazole : The initial step often includes the cycloaddition of azides with alkynes to form 1,2,3-triazoles.
- Azetidine Ring Formation : The introduction of the azetidine structure can be achieved through various methods such as nucleophilic substitutions or cyclization reactions.
- Acetamide Functionalization : The final step involves acetamide formation through acylation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various triazole derivatives for their antibacterial activity against several strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results highlighted that specific derivatives showed notable zones of inhibition (ZOI), suggesting effective antibacterial properties.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 3a | S. aureus (MTCC-96) | 15 |
| 3d | B. subtilis (MTCC-441) | 14 |
| 3h | E. coli (MTCC-443) | 16 |
The above table summarizes the antibacterial activity observed in a study where various triazole derivatives were tested against common bacterial pathogens .
The proposed mechanism by which these compounds exert their antimicrobial effects includes:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis.
- Disruption of Membrane Integrity : Some derivatives may compromise the integrity of bacterial membranes, leading to cell lysis.
Case Studies
A notable case study involved the evaluation of a series of triazole-acetamide derivatives against resistant bacterial strains. The study found that certain derivatives not only exhibited robust antibacterial activity but also demonstrated low toxicity in mammalian cell lines, indicating their potential as safe therapeutic agents.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The compound’s key differentiator is the azetidine-triazole-azetidine backbone , which distinguishes it from other triazole-acetamide derivatives. Below is a comparative analysis of structural analogs:
Table 1: Structural and Functional Group Comparisons
*Estimated based on molecular formula where exact data is unavailable.
Key Observations:
Azetidine vs. Larger Rings : The target compound’s azetidine (4-membered ring) imparts conformational rigidity compared to piperazine (6-membered, ) or morpholine () derivatives. Smaller rings may enhance metabolic stability but reduce binding flexibility .
Triazole Substitution : The 4-phenyltriazole in the target compound provides lipophilicity, whereas naphthyloxy () or benzoisothiazolone () substituents introduce bulkier aromatic systems that may alter solubility and π-π stacking interactions.
Q & A
Basic: What synthetic methodologies are optimal for constructing the 1,2,3-triazole-azetidine-acetamide scaffold in this compound?
Answer:
The core structure can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Alkyne-Azide Pairing : Reacting a terminal alkyne (e.g., 4-(prop-2-ynylamino)phenyl derivatives) with an azide (e.g., 2-azido-N-phenylacetamide) in the presence of CuSO₄·5H₂O and sodium ascorbate to form the 1,2,3-triazole ring .
- Azetidine Coupling : The azetidine ring can be introduced via nucleophilic substitution or ring-opening reactions, as demonstrated in analogous compounds .
- Characterization : Confirm regioselectivity (1,4- vs. 1,5-triazole) using ¹H NMR and FT-IR, with purity verified via TLC and elemental analysis .
Advanced: How can regioselectivity challenges in 1,2,3-triazole formation be addressed during synthesis?
Answer:
CuAAC typically yields 1,4-regioisomers, but competing pathways may produce mixtures. Strategies include:
- Catalytic Optimization : Adjusting Cu(I) catalyst concentration and reaction time to favor kinetic control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states .
- Post-Synthesis Analysis : Use high-resolution mass spectrometry (HRMS) and NOESY NMR to differentiate isomers .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Identify protons on the triazole (δ 7.5–8.5 ppm), azetidine (δ 3.0–4.5 ppm), and acetamide (δ 2.0–2.5 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.5% of theoretical values) .
Advanced: What protocols are recommended for evaluating biological activity in azetidine-triazole hybrids?
Answer:
- In Vitro Assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC assays) and fungal strains (e.g., C. albicans) using broth microdilution .
- DNA Binding Studies : Employ UV-Vis titration and fluorescence quenching to assess intercalation or groove-binding affinity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
Basic: How can reaction yields be optimized for the azetidine ring functionalization step?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes) and improve yields (15–20% increase) compared to conventional heating .
- Protecting Groups : Temporarily protect reactive amines (e.g., phthalimido groups) to prevent side reactions during azetidine ring formation .
Advanced: How should researchers address contradictions in elemental analysis vs. spectroscopic data?
Answer:
Discrepancies (e.g., N% deviation in elemental analysis vs. NMR purity) may arise from:
- Hydrate Formation : Check for bound water via Karl Fischer titration .
- Co-Crystallization : Analyze single-crystal X-ray diffraction (SCXRD) to identify solvent inclusion .
- Supplementary Techniques : Cross-validate with HRMS and HPLC (≥95% purity threshold) .
Basic: What computational methods support the structural analysis of this compound?
Answer:
- DFT Calculations : Optimize geometry and predict vibrational spectra (e.g., B3LYP/6-31G*) for comparison with experimental FT-IR .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Advanced: What strategies mitigate degradation during storage of azetidine-triazole-acetamide derivatives?
Answer:
- Lyophilization : Store as lyophilized powders under argon to prevent hydrolysis of the azetidine ring .
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC .
Basic: How is the stereochemical integrity of the azetidine ring confirmed?
Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak column (e.g., AD-H) .
- Optical Rotation : Compare observed [α]D values with literature for analogous compounds .
Advanced: What mechanistic insights explain the bioactivity of triazole-azetidine hybrids?
Answer:
- Enzyme Inhibition : Triazole moieties may chelate metal ions in bacterial enzymes (e.g., dihydrofolate reductase) .
- Membrane Permeability : The azetidine ring enhances lipophilicity, improving cellular uptake (logP ~2.5–3.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
